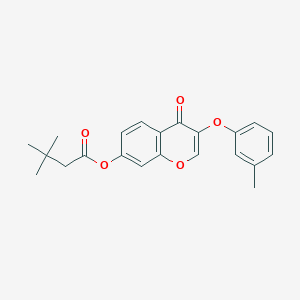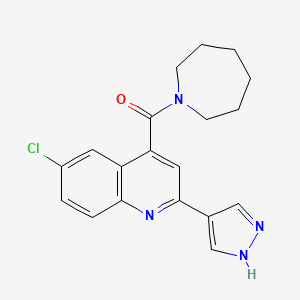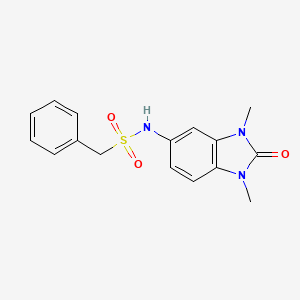
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as KF-1B, is a synthetic compound that belongs to the class of flavonoids. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has anti-inflammatory properties and can inhibit the production of several pro-inflammatory cytokines. Additionally, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have antioxidant activity and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its high potency and specificity. 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have potent activity against cancer cells at relatively low concentrations, which makes it a valuable tool for studying cancer biology. However, one limitation of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its relatively complex chemical structure, which can make it difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for research on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. One area of interest is in the development of novel cancer therapies that are based on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate or related compounds. Another area of research is in the study of the molecular mechanisms underlying 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate's anti-cancer activity. Additionally, future studies could investigate the potential use of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in other disease contexts, such as inflammation and oxidative stress.
Synthesemethoden
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate can be synthesized through a multi-step chemical process that involves the reaction of 3-(3-methylphenoxy)benzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been investigated for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)26-19-13-25-18-11-16(8-9-17(18)21(19)24)27-20(23)12-22(2,3)4/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCCBKYSGAYOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)

![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)
